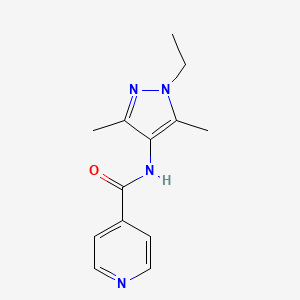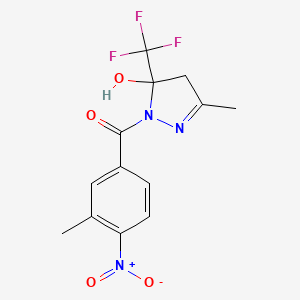![molecular formula C8H9N5O2 B6063199 2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]acetohydrazide](/img/structure/B6063199.png)
2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]acetohydrazide” is a derivative of 1,2,4-triazole . The 1,2,4-triazole ring is a popular scaffold in drug design and tends to prototropic tautomerism . It’s important for studying the chemical reactivity and interaction of drugs based on triazole with biomolecules in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]acetohydrazide”, involves various nitrogen sources . Amidines, imidates, amidrazones, aryldiazoniums, and hydrazones are among the most correlative 1,2,4-triazole precursors . Theoretical modeling is used to assign structures of newly synthesized 2-(3-hetaryl-1,2,4-triazol-5-yl)anilines .Molecular Structure Analysis
The molecular structure of “2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]acetohydrazide” can be analyzed using various spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . Theoretical modeling, including quantum-chemical SMD/M06-2X/6–311++G(d,p) calculation, is used to determine the relative stability for possible tautomers .Chemical Reactions Analysis
The triazole ring in “2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]acetohydrazide” exhibits different tautomeric forms . The influence of the substituents in the triazole ring on tautomeric equilibrium is elucidated . NBO charge distribution, dipole moment, molecular electrostatic potential, and HOMO/LUMO gap for the most stable tautomers are analyzed .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]acetohydrazide” can be determined using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Aplicaciones Científicas De Investigación
Anticancer Activity
(5-Furan-2-yl-2H-[1,2,4]triazol-3-yl)-acetic acid hydrazide: and its derivatives have shown promise as potential anticancer agents. Researchers have synthesized novel 1,2,4-triazole derivatives containing this compound and evaluated their cytotoxic activities against human cancer cell lines such as MCF-7, Hela, and A549. Some derivatives demonstrated cytotoxic activity at concentrations lower than 12 μM against Hela cells . Further studies could explore their mechanism of action and potential clinical applications.
Antifungal Agent Synthesis
The title compound serves as a key intermediate in the synthesis of the antifungal agent Posaconazole . Compared to existing antifungal drugs, Posaconazole exhibits higher potency against a broad range of fungal pathogens, including Aspergillus, Candida, and Cryptococcus .
Antioxidant Properties
Researchers have investigated the antioxidant activity of 5-phenyl-2,4-dihydro-3H-1,2,4-triazole derivatives, some of which are hybrids with 1,2,3-triazoles. These compounds were compared to the standard antioxidant BHA. Spectroscopic techniques confirmed their chemical structures, and their antioxidant potential was assessed .
Antibacterial and Antifungal Studies
Derivatives derived from furan-2-carboxylic acid hydrazide and phenylacetic hydrazide were synthesized for future investigation of their antibacterial and antifungal activity. These compounds hold promise as potential agents against microbial infections .
Pharmacological Scaffold
Heterocyclic compounds containing nitrogen atoms, especially those with three nitrogen atoms (such as the 1,2,4-triazole ring), are essential pharmacological scaffolds. Their ability to form hydrogen bonds with various targets enhances pharmacokinetics and toxicological properties .
Molecular Docking Studies
Finally, molecular docking studies could shed light on the binding modes of these derivatives within the aromatase enzyme’s binding pocket. Understanding their interactions with specific targets may guide drug design and development .
Mecanismo De Acción
Target of Action
It is known that derivatives of 1,2,4-triazole usually possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities . The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute in binding to the active site of enzyme .
Mode of Action
The mode of action involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond . Usually, the mechanism consists of the addition of an amine to the carbonyl group with the formation of a carbinolamine intermediate, and the sequential elimination of a water molecule, that leads to the formation of an imine (Schiff base) .
Biochemical Pathways
The reaction mechanism involves three main processes: formation of carbinolamine by addition of an amine to double bond c=o, elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds .
Pharmacokinetics
It is known that derivatives of 1,2,4-triazole have good pharmacodynamic and pharmacokinetic profiles, and low toxicity .
Result of Action
It is known that derivatives of 1,2,4-triazole usually possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .
Action Environment
It is known that the nature of the heterocyclic substituent on the triazole ring has little effect on the reaction energy, while the mechanism is unchanged .
Safety and Hazards
Direcciones Futuras
The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . Therefore, “2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]acetohydrazide” and its derivatives could be potential candidates for future research in drug design .
Propiedades
IUPAC Name |
2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c9-11-7(14)4-6-10-8(13-12-6)5-2-1-3-15-5/h1-3H,4,9H2,(H,11,14)(H,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMZBTICPBQTEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=N2)CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Furan-2-yl-2H-[1,2,4]triazol-3-yl)-acetic acid hydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-acetylphenyl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]acetamide](/img/structure/B6063125.png)
![ethyl 5-(3,4-dichlorobenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6063130.png)
![3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6063148.png)
![ethyl 1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6063156.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B6063170.png)

![1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B6063188.png)
![4-tert-butyl-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B6063192.png)
![5-{4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B6063201.png)
![8-bromo-5-(1-pyrrolidinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6063207.png)
![N-(3-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B6063224.png)
![1-(1-azocanyl)-3-[2-methoxy-5-({[(6-methyl-2-pyridinyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6063232.png)
![2-[4-cycloheptyl-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6063240.png)